molecular formula C13H19N3O3S B6790340 N-(5-cyclopropyl-1-methylpyrazol-3-yl)-1-methylsulfonylcyclobutane-1-carboxamide

N-(5-cyclopropyl-1-methylpyrazol-3-yl)-1-methylsulfonylcyclobutane-1-carboxamide

Cat. No.: B6790340
M. Wt: 297.38 g/mol
InChI Key: MFSSQWDYFQRFCT-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1-methylpyrazol-3-yl)-1-methylsulfonylcyclobutane-1-carboxamide is a complex organic compound that features a pyrazole ring, a cyclopropyl group, and a sulfonylcyclobutane moiety

Properties

IUPAC Name

N-(5-cyclopropyl-1-methylpyrazol-3-yl)-1-methylsulfonylcyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-16-10(9-4-5-9)8-11(15-16)14-12(17)13(6-3-7-13)20(2,18)19/h8-9H,3-7H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSSQWDYFQRFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)NC(=O)C2(CCC2)S(=O)(=O)C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1-methylpyrazol-3-yl)-1-methylsulfonylcyclobutane-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The cyclopropyl group is introduced through a cyclopropanation reaction, while the sulfonylcyclobutane moiety is added via sulfonylation reactions. The final step often involves coupling these intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, high-pressure reactors, and continuous flow systems to streamline the synthesis process. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-1-methylpyrazol-3-yl)-1-methylsulfonylcyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-(5-cyclopropyl-1-methylpyrazol-3-yl)-1-methylsulfonylcyclobutane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural properties may offer advantages.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1-methylpyrazol-3-yl)-1-methylsulfonylcyclobutane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)glycine
  • (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol
  • N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cinnamamide

Uniqueness

N-(5-cyclopropyl-1-methylpyrazol-3-yl)-1-methylsulfonylcyclobutane-1-carboxamide is unique due to its combination of a pyrazole ring, a cyclopropyl group, and a sulfonylcyclobutane moiety This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

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